molecular formula C11H17NO6 B12842682 Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate

Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate

Cat. No.: B12842682
M. Wt: 259.26 g/mol
InChI Key: SLNOXQDQHHYDTG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate

Systematic Nomenclature and Structural Identification

The systematic IUPAC name ethyl (E)-3-ethoxy-2-[(ethoxycarbonyl)carbamoyl]prop-2-enoate delineates the compound’s structure with precision. Breaking this down:

  • Parent chain : A prop-2-enoate (acrylate) backbone, featuring a double bond between C2 and C3.
  • Substituents :
    • At C3 : An ethoxy group (-OCH₂CH₃).
    • At C2 : A carbamoyl group (-NHC(=O)-) further substituted with an ethoxycarbonyl moiety (-OCH₂CH₃).
  • Ester group : Ethyl ester (-OCH₂CH₃) at the carboxyl terminus.

The compound’s CAS registry number, 38947-05-6 , confirms its unique identity. Its SMILES notation, CCOC(=O)NC(=O)C(=C)C(=O)OCC, encapsulates the connectivity of atoms, highlighting the conjugated double bond and the spatial arrangement of substituents. Key spectral identifiers include:

Property Value Source
Molecular formula C₁₁H₁₇NO₆
Molecular weight 259.256 g/mol
Refractive index Not reported
Boiling point Not reported

The structural complexity arises from the juxtaposition of electron-withdrawing (carbamoyl, ethoxycarbonyl) and electron-donating (ethoxy) groups, which influence reactivity and potential polymerization behavior.

Historical Development in Acrylate Chemistry

Acrylate chemistry traces its origins to 1843 with the synthesis of acrylic acid, followed by methacrylic acid in 1865. Early 20th-century work by German chemists like Otto Röhm laid the groundwork for polymerizable acrylate esters, with methyl acrylate recognized for its superior polymerization kinetics compared to ethyl acrylate. The mid-20th century saw diversification into functionalized acrylates, driven by demand for materials with tailored thermal and mechanical properties.

Carbamoyl-substituted acrylates emerged as a niche area, leveraging the carbamoyl group’s ability to modify polymer crosslinking and solubility. The synthesis of this compound represents a modern iteration of this trend, combining carbamoyl functionalization with ether linkages to achieve steric and electronic modulation. Recent advances, such as the use of alumina columns for inhibitor removal in related monomers, underscore the ongoing innovation in this field.

Position Within Carbamoyl-Substituted Acrylate Derivatives

This compound occupies a unique niche due to its dual functionalization :

  • Ethoxy group at C3 : Enhances solubility in nonpolar solvents and influences steric hindrance during polymerization.
  • N-Ethoxycarbonylcarbamoyl at C2 : Introduces hydrogen-bonding capability and potential for post-polymerization modifications.

Comparatively, simpler derivatives like ethyl 3-ethoxyacrylate (CAS 1001-26-9) lack the carbamoyl group, limiting their utility in advanced materials. Conversely, monomers such as 2-[(butylamino)carbonyl]oxyethyl acrylate (CAS 63225-53-6) prioritize amine-derived carbamoyls for self-healing elastomers. This compound bridges these domains, offering a balance of hydrophobicity (from ethoxy) and reactivity (from carbamoyl).

Table 1: Comparative Analysis of Carbamoyl Acrylates
Compound Functional Groups Applications Source
Ethyl 3-ethoxyacrylate Ethoxy Intermediate in drug synthesis
2-[(Butylamino)carbonyl]oxyethyl acrylate Butylaminocarbamoyl Self-healing elastomers
This compound Ethoxy, N-ethoxycarbonylcarbamoyl Polymer functionalization

This compound’s design aligns with broader efforts to engineer acrylates for stimuli-responsive materials, where substituents dictate responses to pH, temperature, or mechanical stress.

Properties

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl (Z)-3-ethoxy-2-(ethoxycarbonylcarbamoyl)prop-2-enoate

InChI

InChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7-

InChI Key

SLNOXQDQHHYDTG-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C(/C(=O)NC(=O)OCC)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)NC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate typically involves the condensation of diethyl malonate and triethyl orthoformate in the presence of a catalyst. The product, diethyl ethoxymethylene malonate, is then refined by fractional distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17NO6
  • Molecular Weight : 259.256 g/mol
  • CAS Number : 38947-05-6

The compound features an ethyl ester functional group, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate serves as a versatile building block in the synthesis of various organic compounds. Its structure allows for the formation of different derivatives through reactions such as:

  • Michael Addition Reactions : The compound can participate in Michael addition reactions to form more complex molecules. For example, it has been used to synthesize substituted acrylates, which are crucial in producing polymers and pharmaceuticals .
  • Amination Reactions : The presence of the carbamoyl group enables the compound to undergo amination reactions, leading to the synthesis of amino acid derivatives and other biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the ethyl ester can enhance the anticancer properties of the resulting compounds .
  • Inhibitors of Protein Interactions : The compound has been explored as a scaffold for developing small molecule inhibitors targeting protein-protein interactions, particularly in cancer therapy. Its ability to form stable complexes with target proteins makes it a candidate for further development .

Polymer Science

This compound is also significant in polymer science:

  • Synthesis of Thermoresponsive Polymers : The compound can be polymerized to create thermoresponsive materials that change properties with temperature variations. These materials have applications in drug delivery systems and smart coatings .
  • Crosslinking Agents : It serves as a crosslinking agent in the preparation of hydrogels and other polymeric materials. The incorporation of this compound into polymer matrices can enhance mechanical properties and biocompatibility .

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing novel derivatives from this compound demonstrated its effectiveness as an intermediate for producing compounds with significant anticancer activity against HCT116 cell lines. The derivatives showed improved cytotoxicity compared to unmodified compounds, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Development of Thermoresponsive Polymers

Research conducted on thermoresponsive polymers synthesized from this compound revealed their potential use in drug delivery systems. The polymers exhibited a lower critical solution temperature (LCST), allowing for controlled release of therapeutic agents under physiological conditions .

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate 36980-80-0 C₁₁H₁₇NO₆ 259.26 Acrylate, ethoxy, carbamoyl, ethoxycarbonyl High polarity due to multiple electronegative groups
Ethyl 2-cyano-3-ethoxyacrylate 94-05-3 C₈H₁₁NO₃ 169.18 Acrylate, ethoxy, cyano Lower molecular weight; cyano group enhances electrophilicity
(E)-Ethyl 3-(thiophen-2-yl)acrylate 70326-81-7 C₉H₁₀O₂S 182.24 Acrylate, thiophene Aromatic thiophene enhances conjugation and stability
Ethyl 3-(dimethylamino)acrylate 626-34-6 C₇H₁₃NO₂ 143.18 Acrylate, dimethylamino Amino group improves solubility in polar solvents
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate 571-55-1 C₉H₁₁F₃O₄ 240.18 Trifluoroacetyl, ethoxymethylene Fluorine atoms increase electronegativity and thermal stability

Physicochemical Properties

  • Boiling Points : Ethyl 3-ethoxyacrylate (simplified analog) has a boiling point of 80–82°C at 1 mmHg , indicating volatility . The target compound’s carbamoyl and ethoxycarbonyl groups likely reduce volatility due to increased molecular weight and polarity.
  • Polarity: The carbamoyl group in the target compound enhances polarity compared to cyano (CAS 94-05-3) or trifluoroacetyl (CAS 571-55-1) analogs, impacting solubility in aprotic solvents .

Biological Activity

Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate (CAS Number: 38947-05-6) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing findings from various studies, including antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Basic Information

PropertyValue
Molecular Formula C₁₁H₁₇N₀₆
Molecular Weight 259.26 g/mol
LogP 1.1335
PSA (Polar Surface Area) 90.93 Ų

This compound is characterized by its ethoxy and carbamoyl functional groups, which contribute to its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A series of derivatives were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds with similar structures exhibited significant activity against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

For instance, compounds derived from the ethyl acrylate framework demonstrated promising antibacterial effects, suggesting that modifications in the side chains could enhance potency against resistant strains .

Anticancer Potential

The compound's structure suggests potential inhibitory effects on cancer cell proliferation. Research has shown that derivatives of similar acrylate compounds can inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways . Specifically, studies involving indolinone derivatives have reported significant inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized derivatives.
    • Methodology : Disk diffusion method was employed to assess the effectiveness against selected pathogens.
    • Findings : Several compounds showed zones of inhibition comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
  • Anticancer Activity Assessment :
    • Objective : To investigate the antiproliferative effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with various concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed in breast and lung cancer cell lines, suggesting potential for development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.